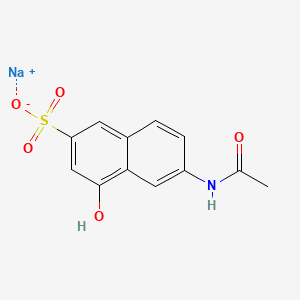
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety with a sulfonic acid group at the 2-position. The compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt typically involves the acetylation of 6-amino-2-naphthalenesulfonic acid followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride or acetyl chloride as acetylating agents. The reaction is followed by purification steps such as crystallization or recrystallization to obtain the monosodium salt form.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of substituted naphthalene compounds.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: Shares a similar naphthalene structure but differs in functional groups.
2-Naphthalenesulfonic acid: Lacks the acetylamino and hydroxy groups present in the target compound.
Uniqueness
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
20349-44-4 |
|---|---|
Molecular Formula |
C12H10NNaO5S |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
sodium;6-acetamido-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-3-2-8-4-10(19(16,17)18)6-12(15)11(8)5-9;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
InChI Key |
VYDFNELGRXQZSB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















